

Standard Operating Procedure for the Quantification of Eliglustat

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Compound of Interest

Compound Name: Eliglustat-d15

Cat. No.: B8135464

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Application Note

Introduction

Eliglustat (Cerdelga®) is an oral substrate reduction therapy approved for the long-term treatment of Gaucher disease type 1 (GD1).[1][2] It functions as a potent and specific inhibitor of glucosylceramide synthase, the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids.[3][4] By inhibiting this enzyme, Eliglustat reduces the rate of glucosylceramide synthesis, thereby alleviating the substrate accumulation characteristic of Gaucher disease.[1] Accurate and precise quantification of Eliglustat in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This document provides a detailed standard operating procedure for the quantification of Eliglustat using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Principle

The methods described herein are based on the separation of Eliglustat from endogenous components in a biological matrix (e.g., plasma) by reversed-phase chromatography, followed by detection and quantification. For the HPLC method, quantification is achieved through UV absorbance, while the LC-MS/MS method utilizes the specific mass-to-charge ratio of the analyte and its fragments for highly selective and sensitive quantification.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol is suitable for the quantification of Eliglustat in pharmaceutical dosage forms and can be adapted for biological matrices with appropriate sample clean-up.

1.1. Materials and Reagents

- Eliglustat reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ammonium acetate
- Water (HPLC grade)
- Rat plasma (or other relevant biological matrix)

1.2. Instrumentation and Chromatographic Conditions

Parameter	Specification
Chromatography System	HPLC system with UV detector
Column	Kromasil C18
Mobile Phase	Methanol and Ammonium Acetate (pH 3.2) (60:40 v/v)
Flow Rate	1.0 mL/min
Column Temperature	25°C
Injection Volume	20 µL
Detection Wavelength	282 nm
Run Time	8 minutes

1.3. Sample Preparation (from Rat Plasma)

- To 100 µL of plasma, add a known concentration of an appropriate internal standard.
- Perform liquid-liquid extraction by adding a suitable organic solvent (e.g., a mixture of ethyl acetate and hexane).
- Vortex the mixture for 5 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Separate and evaporate the organic layer to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in the mobile phase.
- Inject the sample into the HPLC system.

1.4. Calibration and Quantification

- Prepare a series of calibration standards by spiking blank plasma with known concentrations of Eliglustat (e.g., 0.3-10 µg/mL).

- Process the calibration standards along with the unknown samples.
- Construct a calibration curve by plotting the peak area ratio of Eliglustat to the internal standard against the nominal concentration.
- Determine the concentration of Eliglustat in the unknown samples by interpolation from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol offers higher sensitivity and selectivity, making it ideal for the quantification of Eliglustat in biological fluids at low concentrations.

2.1. Materials and Reagents

- Eliglustat reference standard
- Eliglustat-d4 (internal standard)
- Acetonitrile (LC-MS grade)
- Formic acid (0.1%) in water
- Methanol (LC-MS grade)
- Rat plasma (or other relevant biological matrix)

2.2. Instrumentation and Chromatographic Conditions

Parameter	Specification
Chromatography System	UPLC system coupled to a triple quadrupole mass spectrometer
Column	Acquity BEH C18 (2.1 mm × 50 mm, 1.7 μm)
Mobile Phase	A: 0.1% Formic acid in water B: Acetonitrile (Gradient elution)
Flow Rate	0.40 mL/min
Injection Volume	5 μL
Ionization Mode	Electrospray Ionization (ESI), Positive
Detection Mode	Multiple Reaction Monitoring (MRM)

2.3. Mass Spectrometric Conditions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Eliglustat	405.4	84.1
Bosutinib (IS)	530.2	141.2
Eliglustat-d4 (IS)	409.4	Dependent on labeling

Note: Bosutinib has been used as an internal standard in published methods. The use of a stable isotope-labeled internal standard like Eliglustat-d4 is highly recommended for optimal accuracy.

2.4. Sample Preparation (from Plasma)

- Thaw plasma samples at room temperature.
- To 100 μL of plasma, add 10 μL of the internal standard working solution (Eliglustat-d4).
- Perform protein precipitation by adding 300 μL of acetonitrile.
- Vortex for 1 minute.

- Centrifuge at 12,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness.
- Reconstitute the residue in 100 µL of the mobile phase.
- Inject into the LC-MS/MS system.

2.5. Calibration and Quantification

- Prepare calibration standards by spiking blank plasma with known concentrations of Eliglustat (e.g., 1-500 ng/mL).
- Analyze the calibration standards and unknown samples.
- Generate a calibration curve by plotting the peak area ratio of Eliglustat to the internal standard against the concentration.
- Calculate the concentration of Eliglustat in the unknown samples from the calibration curve.

Quantitative Data Summary

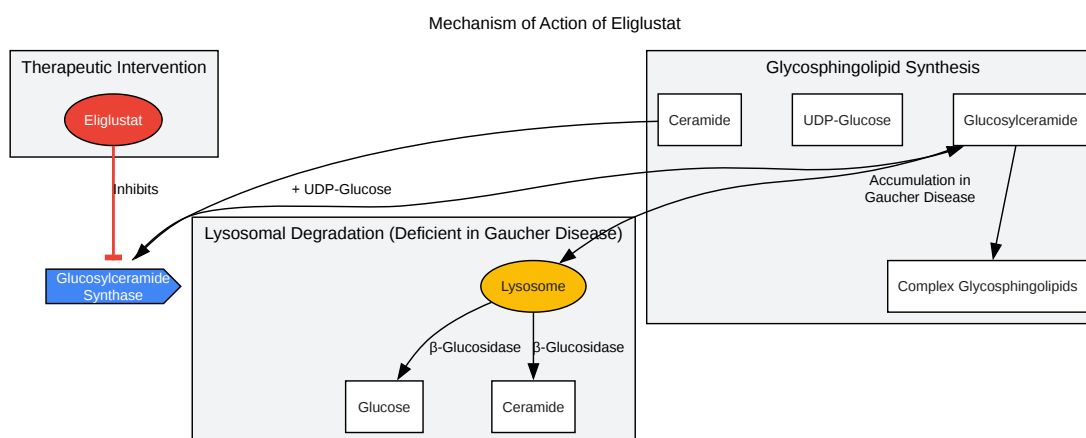
Table 1: HPLC-UV Method Validation Parameters

Parameter	Result	Reference
Linearity Range	0.3-10 µg/mL	
Correlation Coefficient (R ²)	> 0.997	
Intra-day Precision (%CV)	4.31-10.90%	
Inter-day Precision (%CV)	4.82-9.97%	
Intra-day Accuracy	96.27-107.35%	
Inter-day Accuracy	96.80-106.57%	
Limit of Detection (LOD)	4.85 µg/mL	
Limit of Quantification (LOQ)	14.70 µg/mL	

Table 2: LC-MS/MS Method Validation Parameters

Parameter	Result	Reference
Linearity Range	1-500 ng/mL	
Correlation Coefficient (R^2)	Good linearity reported	
Intra- and Inter-day Precision	Within acceptance limits	
Intra- and Inter-day Accuracy	Within acceptance limits	
Matrix Effect	No significant matrix effect found	

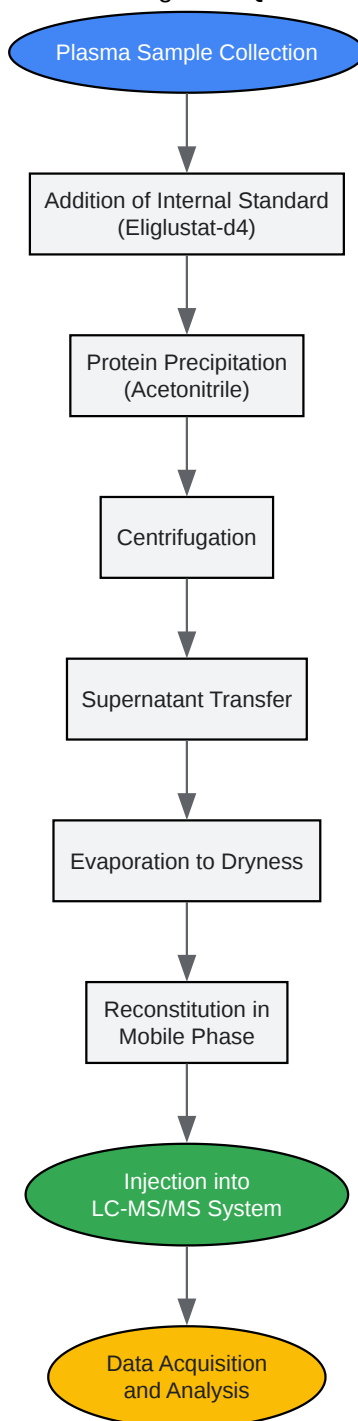
Visualizations



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Caption: Mechanism of action of Eliglustat in Gaucher disease.

Experimental Workflow for Eliglustat Quantification (LC-MS/MS)



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Caption: Workflow for Eliglustat quantification in plasma by LC-MS/MS.

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